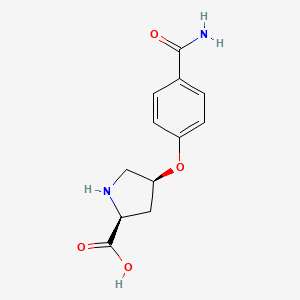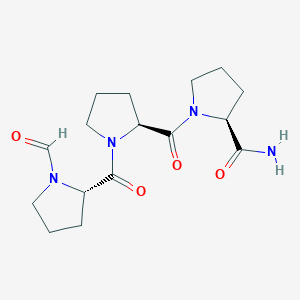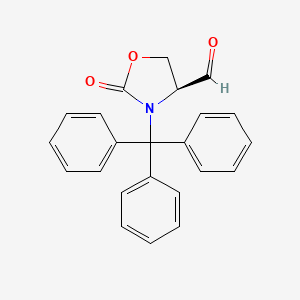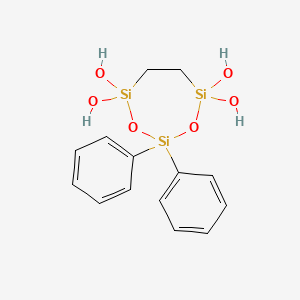
Pyrimidine, 2,4-dichloro-5-(4-methoxyphenyl)-6-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine, 2,4-dichloro-5-(4-methoxyphenyl)-6-phenyl- is a heterocyclic aromatic organic compound. Pyrimidines are a class of nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids such as DNA and RNA. The specific compound is characterized by the presence of two chlorine atoms at positions 2 and 4, a methoxyphenyl group at position 5, and a phenyl group at position 6 on the pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing pyrimidine, 2,4-dichloro-5-(4-methoxyphenyl)-6-phenyl- involves the Suzuki coupling reaction. This reaction typically uses 2,4-dichloropyrimidine as a starting material, which is then reacted with phenylboronic acid and 4-methoxyphenylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0). The reaction is often carried out under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining high yields and purity. The reaction conditions, such as temperature, pressure, and catalyst loading, are optimized to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Pyrimidine, 2,4-dichloro-5-(4-methoxyphenyl)-6-phenyl- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Suzuki Coupling: As mentioned earlier, this reaction is used for the synthesis of the compound and can also be employed for further functionalization.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and various amines. The reaction is typically carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or ethanol.
Suzuki Coupling: Reagents include phenylboronic acid, 4-methoxyphenylboronic acid, and a palladium catalyst. The reaction is often performed in the presence of a base such as potassium carbonate (K2CO3) in a solvent like tetrahydrofuran (THF).
Major Products
The major products of these reactions depend on the specific nucleophiles or boronic acids used. For example, nucleophilic substitution with an amine would yield a pyrimidine derivative with an amino group replacing one of the chlorine atoms.
Aplicaciones Científicas De Investigación
Pyrimidine, 2,4-dichloro-5-(4-methoxyphenyl)-6-phenyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting various diseases.
Industry: It is used in the synthesis of dyes, agrochemicals, and other industrially important compounds.
Mecanismo De Acción
The mechanism of action of pyrimidine, 2,4-dichloro-5-(4-methoxyphenyl)-6-phenyl- depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. For example, its antimicrobial activity could be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity . The exact molecular pathways involved are subject to ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloro-5-fluorophenylpyrimidine: Similar in structure but with a fluorine atom instead of a methoxy group.
2,4-Dichloro-5-methylpyrimidine: Contains a methyl group instead of a methoxyphenyl group.
2,4-Dichloro-5-phenylpyrimidine: Lacks the methoxy group at position 5.
Uniqueness
Pyrimidine, 2,4-dichloro-5-(4-methoxyphenyl)-6-phenyl- is unique due to the presence of both a methoxyphenyl and a phenyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties compared to other similar compounds, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
651315-80-9 |
|---|---|
Fórmula molecular |
C17H12Cl2N2O |
Peso molecular |
331.2 g/mol |
Nombre IUPAC |
2,4-dichloro-5-(4-methoxyphenyl)-6-phenylpyrimidine |
InChI |
InChI=1S/C17H12Cl2N2O/c1-22-13-9-7-11(8-10-13)14-15(12-5-3-2-4-6-12)20-17(19)21-16(14)18/h2-10H,1H3 |
Clave InChI |
JQFOHCABLFVPPT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=C(N=C(N=C2Cl)Cl)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Anilino-5-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-4(5H)-one](/img/structure/B12612811.png)

![lithium;2-chloro-5-phenyl-10H-indeno[1,2-b]indol-10-ide](/img/structure/B12612818.png)
![N-(2-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12612828.png)









